1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane CAS number 3322-93-8
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane CAS number 3322-93-8
An In-depth Technical Guide to 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (CAS: 3322-93-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, commonly known as Tetrabromoethylcyclohexane (TBECH), is a brominated flame retardant (BFR) introduced as a replacement for legacy compounds like Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD).[1][2] While effective in reducing the flammability of consumer and industrial products, TBECH has emerged as an environmental contaminant with significant toxicological concerns.[3][4][5] Its technical mixture is a complex combination of stereoisomers, each possessing unique physicochemical properties and biological activities.[6][7] This guide provides a comprehensive technical overview of TBECH, covering its synthesis, stereochemistry, analytical methodologies, and its well-documented role as a potent endocrine disruptor.[8][9] We delve into the causality behind its environmental persistence and toxicological mechanisms to equip researchers with the foundational knowledge required for informed risk assessment, environmental monitoring, and the development of safer alternatives.
Introduction: An Emerging Contaminant of Concern
Brominated flame retardants (BFRs) are organobromine compounds added to a wide array of products, including plastics, textiles, and electronics, to inhibit combustion.[3] TBECH (CAS 3322-93-8) is an additive BFR, meaning it is physically mixed with the polymer rather than chemically bound, making it more susceptible to leaching into the environment over the product's lifecycle.[4][5] Following the restriction and phasing out of globally recognized persistent organic pollutants (POPs) like HBCD, TBECH has seen increased use in applications such as polystyrene and polyurethane foams.[1][7]
Consequently, TBECH has been detected in various environmental matrices, including air, water, sediment, and biota, from industrial areas to remote arctic regions.[1][8][9][10] Its detection in human tissues and breast milk raises significant public health concerns.[3][10] The primary toxicological concern stems from its activity as an endocrine disruptor, specifically as a potent agonist of the androgen receptor (AR), with potential impacts on reproductive and developmental health.[1][8][11] This guide serves to consolidate the current scientific understanding of TBECH, providing a critical resource for professionals working in environmental science, toxicology, and drug development.
Physicochemical Properties and Stereochemistry
The molecular structure of TBECH, with four chiral carbons, gives rise to four distinct diastereomers: alpha (α), beta (β), gamma (γ), and delta (δ). Each of these exists as a pair of enantiomers.[7] This stereochemical complexity is central to understanding its behavior, as the toxicity and environmental fate can differ significantly between isomers.[2][11]
2.1. Isomeric Composition and Thermal Stability
Commercial TBECH mixtures consist almost exclusively of the α- and β-diastereomers in a roughly 1:1 molar ratio.[6][12] However, the isomers are thermally labile. At temperatures exceeding 125°C, a process relevant during the manufacturing of plastics, the α- and β-isomers can interconvert and also form the γ- and δ-isomers.[7][12] An equilibrium mixture consists of approximately 33% α, 33% β, 17% γ, and 17% δ.[12] This thermal conversion is a critical consideration, as manufacturing processes may inadvertently introduce the more toxicologically active γ- and δ-isomers into final products, even if they are absent in the raw technical mixture.[12]
Diagram 1: Thermal Isomerization of TBECH
Caption: Thermal conversion of α- and β-TBECH to γ- and δ-isomers.
2.2. Core Physicochemical Data
The properties of TBECH contribute to its environmental persistence and bioaccumulation potential. Its high molecular weight and halogenation lead to low water solubility and high lipophilicity (LogKow ~5.24), causing it to partition into fatty tissues of organisms and adsorb to soil and sediment.[1][13]
| Property | Value | Source(s) |
| CAS Number | 3322-93-8 | [14] |
| Molecular Formula | C₈H₁₂Br₄ | [14][15] |
| Molecular Weight | 427.80 g/mol | [14][16] |
| Appearance | White to yellow crystalline solid/powder | [6][16] |
| Melting Point | 70 - 76 °C | [15][17] |
| Boiling Point | ~308 °C (estimated) | [15] |
| Synonyms | TBECH, Vinylcyclohexene tetrabromide | [13][18] |
Synthesis and Manufacturing
The industrial production of TBECH is a two-step process. The first step involves the dimerization of 1,3-butadiene via a Diels-Alder reaction to form the precursor, 4-vinylcyclohexene (VCH).[19][20] The second step is the electrophilic addition of bromine across the two double bonds of VCH.[7]
Diagram 2: Synthesis Workflow of TBECH ```dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Butadiene [label="1,3-Butadiene (x2)"]; VCH [label="4-Vinylcyclohexene (VCH)"]; TBECH [label="1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane\n(α/β isomer mixture)"];
Butadiene -> VCH [label="Diels-Alder Dimerization"]; VCH -> TBECH [label="Electrophilic Bromination\n(+ 2 Br₂)"]; }
Caption: Simplified pathway of TBECH-induced androgen receptor activation.
Environmental Fate and Persistence
As an additive flame retardant, TBECH is not chemically bound to the products it protects, leading to its release into the environment through volatilization and leaching from manufactured goods, as well as during disposal and recycling processes.
[4][5]* Partitioning: Due to its low water solubility and high lipophilicity, modeling suggests that the vast majority of TBECH released into the environment will partition strongly to soil (~85%) and sediment. A[1] smaller fraction (~12%) adsorbs to suspended particles in water, with only a tiny fraction (~1%) remaining in the air. *[1] Atmospheric Transport: Despite its low volatility, TBECH is detected in the atmosphere, often at levels comparable to legacy BFRs, suggesting it is subject to long-range environmental transport. *[8] Bioaccumulation: The high LogKow of TBECH indicates a strong potential for bioaccumulation in the lipid-rich tissues of organisms. I[1]t has been detected in the food chain, from invertebrates to fish and marine mammals. W[4][6]hile some evidence suggests it can be rapidly metabolized by certain organisms, its continuous environmental presence leads to chronic exposure.
[1]### 7. Safety, Handling, and Disposal
Given its toxicological profile, strict adherence to safety protocols is mandatory when handling TBECH in a laboratory setting.
-
Hazard Classification: TBECH is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). *[16] Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. *[21][22] Handling: Avoid creating dust. Use appropriate engineering controls to minimize exposure. Wash hands thoroughly after handling. *[21] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents. *[23] Disposal: All waste containing TBECH must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane represents a classic case of a replacement chemical that, while serving its intended function as a flame retardant, poses significant environmental and health risks. Its persistence, bioaccumulative potential, and potent endocrine-disrupting activity highlight the need for more thorough toxicological screening of chemical alternatives before their widespread industrial adoption. For researchers, the complex stereochemistry of TBECH presents both a challenge and an opportunity to investigate structure-activity relationships in toxicology. Future research should focus on developing a more complete picture of the environmental exposure and health risks posed by all four TBECH diastereomers and on the design and implementation of safer, non-halogenated flame-retardant technologies.
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Figure 1. The four diastereomers of TBECH (α, β, γ, and δ) differ in the stereochemical arrangement of the bromine atoms on the cyclohexane ring and the ethyl side chain.
